Methyldiphenylamine
Methyldiphenylamine
Methyldiphenylamine is a Cardiac troponin activator.
Brand Name:
Vulcanchem
CAS No.:
552-82-9
VCID:
VC0535193
InChI:
InChI=1S/C13H13N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
SMILES:
CN(C1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula:
C13H13N
Molecular Weight:
183.25 g/mol
Methyldiphenylamine
CAS No.: 552-82-9
Inhibitors
VCID: VC0535193
Molecular Formula: C13H13N
Molecular Weight: 183.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 552-82-9 |
---|---|
Product Name | Methyldiphenylamine |
Molecular Formula | C13H13N |
Molecular Weight | 183.25 g/mol |
IUPAC Name | N-methyl-N-phenylaniline |
Standard InChI | InChI=1S/C13H13N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
Standard InChIKey | DYFFAVRFJWYYQO-UHFFFAOYSA-N |
SMILES | CN(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES | CN(C1=CC=CC=C1)C2=CC=CC=C2 |
Appearance | Solid powder |
Boiling Point | 293.5 °C |
Melting Point | -7.5 °C |
Description | Methyldiphenylamine is a Cardiac troponin activator. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Methyldiphenylamine; NSC 3790; NSC-3790; NSC3790 |
Vapor Pressure | 0.00 mmHg |
Reference | 1: Cai F, Li MX, Pineda-Sanabria SE, Gelozia S, Lindert S, West F, Sykes BD, Hwang PM. Structures reveal details of small molecule binding to cardiac troponin. J Mol Cell Cardiol. 2016 Dec;101:134-144. doi: 10.1016/j.yjmcc.2016.10.016. Epub 2016 Nov 5. Review. PubMed PMID: 27825981; PubMed Central PMCID: PMC5391171. 2: Kumar GR, Sarkar SK, Thilagar P. Triarylborane conjugated dicyanovinyl chromophores: intriguing optical properties and colorimetric anion discrimination. Phys Chem Chem Phys. 2015 Nov 11;17(45):30424-32. doi: 10.1039/c5cp05378a. PubMed PMID: 26509424. 3: Marin M, Lhiaubet-Vallet V, Miranda MA. Enhanced photochemical [6π] electrocyclization within the lipophilic protein binding site. Org Lett. 2012 Apr 6;14(7):1788-91. doi: 10.1021/ol3003805. Epub 2012 Mar 14. PubMed PMID: 22416929. 4: Aleksenko SS, Gumenyuk AP, Mushtakova SP, Kozhina LF, Timerbaev AR. Investigations into the catalytic activity of rhodium(III) in red-ox reactions by capillary zone electrophoresis. Talanta. 2003 Oct 17;61(2):195-202. doi: 10.1016/S0039-9140(03)00268-6. PubMed PMID: 18969178. 5: Görner H. Photoinduced oxygen uptake of diphenylamines in solution and their ring closure revisited. J Phys Chem A. 2008 Feb 14;112(6):1245-50. doi: 10.1021/jp076788q. Epub 2008 Jan 17. PubMed PMID: 18198851. 6: Zhang L, Jiang S, Liu M. Configuration and photochemical reaction of a bolaamphiphilic diacid with a diazo resin in monolayers and Langmuir-Blodgett films. J Colloid Interface Sci. 2003 May 15;261(2):417-22. PubMed PMID: 16256551. 7: Araki N, Ohno K, Nakai M, Takeyoshi M, Iida M. Screening for androgen receptor activities in 253 industrial chemicals by in vitro reporter gene assays using AR-EcoScreen cells. Toxicol In Vitro. 2005 Sep;19(6):831-42. PubMed PMID: 15950433. 8: Popp R, Englert HC, Lang HJ, Gögelein H. Inhibitors of nonselective cation channels in cells of the blood-brain barrier. EXS. 1993;66:213-8. Review. PubMed PMID: 7505652. 9: Langridge-Smith JE. Interaction between sodium and chloride transport in bovine tracheal epithelium. J Physiol. 1986 Jul;376:299-319. PubMed PMID: 3795076; PubMed Central PMCID: PMC1182800. 10: Hulanicki A, Głab S. Properties of 4-amino-4'-methyldiphenylamine as a redox indicator. Talanta. 1976 Mar;23(3):236-7. PubMed PMID: 18961840. 11: SAZONOVA NA. [Toxicity of benzylphenylamide and N-methyldiphenylamine]. Farmakol Toksikol. 1945;8(2):50. PubMed PMID: 21065243. |
PubChem Compound | 11098 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume